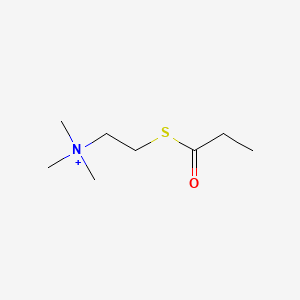

Propionylthiocholine

Descripción

Historical Perspectives on Thiocholine (B1204863) Esters in Enzyme Studies

The study of enzymes, the biological catalysts of life, has a rich history dating back to the 19th century. nih.gov Early research focused on understanding the basic principles of enzyme function and kinetics. A significant advancement in enzyme studies came with the development of synthetic substrates that could be used to assay enzyme activity in a controlled and reproducible manner. Thiocholine esters, synthetic analogs of the natural substrate acetylcholine (B1216132), emerged as powerful tools in this regard.

The development of these esters was closely tied to the advancement of methods for detecting their hydrolysis. A pivotal moment was the introduction of the Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB) by George L. Ellman in 1959. wikipedia.orgfishersci.com This reagent reacts with the thiol group of thiocholine, a product of the enzymatic hydrolysis of thiocholine esters, to produce a yellow-colored compound, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically. wikipedia.orgbmglabtech.combroadpharm.comresearchgate.net This method, known as the Ellman's assay, provided a simple, sensitive, and reliable way to measure the activity of cholinesterases and other thiol-producing enzymes. bmglabtech.combroadpharm.com The availability of this assay spurred the synthesis and investigation of various thiocholine esters, including acetylthiocholine (B1193921), butyrylthiocholine (B1199683), and propionylthiocholine, each with slightly different properties and specificities for different types of cholinesterases. nju.edu.cnresearchgate.net

Role of this compound as a Cholinesterase Substrate

This compound serves as a chromogenic substrate for cholinesterases, a family of enzymes that hydrolyze choline (B1196258) esters. nih.gov The two main types of cholinesterases are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which differ in their substrate specificity. nju.edu.cn AChE preferentially hydrolyzes acetylcholine, while BChE has a broader substrate specificity and can hydrolyze larger choline esters like butyrylcholine (B1668140). nju.edu.cn

This compound, with its propionyl group, falls between acetylcholine and butyrylcholine in terms of size and is hydrolyzed by both AChE and BChE. nju.edu.cn The rate of hydrolysis, however, can differ between the two enzymes, providing a basis for differentiating their activities. When this compound is hydrolyzed by a cholinesterase, it yields thiocholine and a propionate (B1217596) group. The released thiocholine then reacts with Ellman's reagent, producing a measurable color change that is directly proportional to the enzyme's activity. wikipedia.org

The selection of this compound over other substrates like acetylthiocholine or butyrylthiocholine often depends on the specific research question. For instance, in some studies, this compound has been used alongside other substrates to characterize the substrate specificity of cholinesterases from different species or to investigate the effects of mutations on enzyme function. sigmaaldrich.comnih.gov

Overview of Key Research Areas Utilizing this compound

This compound is employed in a variety of research areas, primarily centered around the study of cholinesterases.

Enzyme Kinetics and Characterization: A significant application of this compound is in determining the kinetic parameters of cholinesterases, such as the Michaelis constant (Km) and the maximum velocity (Vmax). researchgate.net These parameters provide fundamental insights into the enzyme's affinity for the substrate and its catalytic efficiency. Researchers have used this compound to compare the kinetic properties of cholinesterases from different sources and to study the effects of inhibitors on enzyme activity.

Comparative Biochemistry: this compound has been instrumental in comparative studies of cholinesterases across different species. sigmaaldrich.com For example, research has been conducted to measure and characterize whole blood cholinesterase activity in various domestic animals, including dogs, cats, horses, pigs, goats, sheep, and cows, using acetyl-, butyryl-, and this compound as substrates. sigmaaldrich.com Such studies help in understanding the physiological differences in enzyme function among species.

Clinical Diagnostics: While less common than acetylthiocholine, this compound has been explored as a substrate in assays for serum cholinesterase activity. nih.gov These assays can be relevant for identifying individuals with atypical cholinesterase activity, which can affect their sensitivity to certain drugs. nih.gov However, some studies have indicated that methods using this compound may show more overlap in activities between individuals with different genotypes compared to other substrates. nih.gov

Toxicology and Environmental Monitoring: Cholinesterase activity is a well-established biomarker for exposure to organophosphate and carbamate (B1207046) pesticides, which are potent cholinesterase inhibitors. nih.gov Assays using this compound can be adapted for the detection of these toxic compounds in environmental and biological samples.

Research Findings on Cholinesterase Substrate Specificity

The following table summarizes findings from a study investigating the substrate specificity of brain acetylcholinesterase in adult Carassius auratus (goldfish). The hydrolysis rates of four different thiocholine ester substrates were compared.

| Substrate | Relative Order of Hydrolysis Rate |

| Acetylthiocholine iodide (ATCh) | 1 (Highest) |

| β-methylthiocholine iodide | 2 |

| This compound iodide | 3 |

| Butyrylthiocholine iodide (BTCh) | 4 (Lowest) |

| Data derived from Liu et al. as cited in a review on cholinesterase assays. nju.edu.cn |

This interactive table demonstrates that for the acetylcholinesterase in this particular fish species, acetylthiocholine is the preferred substrate, followed by β-methylthiocholine, this compound, and finally butyrylthiocholine. nju.edu.cn

Compound Information

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

24578-90-3 |

|---|---|

Fórmula molecular |

C8H18NOS+ |

Peso molecular |

176.3 g/mol |

Nombre IUPAC |

trimethyl(2-propanoylsulfanylethyl)azanium |

InChI |

InChI=1S/C8H18NOS/c1-5-8(10)11-7-6-9(2,3)4/h5-7H2,1-4H3/q+1 |

Clave InChI |

ILWCNQXVCCMVCY-UHFFFAOYSA-N |

SMILES |

CCC(=O)SCC[N+](C)(C)C |

SMILES canónico |

CCC(=O)SCC[N+](C)(C)C |

Números CAS relacionados |

1866-73-5 (iodide) |

Sinónimos |

propionylthiocholine propionylthiocholine iodide |

Origen del producto |

United States |

Enzymatic Hydrolysis and Substrate Specificity of Propionylthiocholine

Comparative Substrate Specificity in Cholinesterase Characterization

Structural Determinants of Differential Enzyme Recognition

The recognition and hydrolysis of propionylthiocholine by enzymes are intricately linked to the specific three-dimensional structure of the enzyme's active site. While acetylcholinesterase (AChE) is primarily known for hydrolyzing acetylcholine (B1216132), it also efficiently processes other thiocholinesters, including this compound. Studies comparing plant and animal AChEs, such as those from maize and electric eel, have utilized this compound to probe differences in substrate binding and catalytic activity khanacademy.org. The active site of AChE, characterized by a catalytic triad (B1167595) and a deep gorge, contains various residues that contribute to substrate recognition. For instance, in the bacterial acetylcholinesterase ChoE, crystal structures complexed with substrates have revealed structural determinants for substrate recognition, highlighting how specific residues influence the binding of molecules like this compound pdbj.orgresearchgate.net. Mutations in key residues, such as Y106A and W287A in ChoE, significantly altered the enzyme's affinity for substrates like acetylthiocholine (B1193921) and this compound, primarily by increasing the Michaelis constant (Km) nih.gov. These findings underscore the importance of specific amino acid residues within the active site, such as those forming the anionic site, hydrophobic site, and acyl pocket, in determining the enzyme's preference and efficiency for substrates like this compound nih.gov.

Kinetic Analysis of this compound Enzymatic Hydrolysis

The kinetic behavior of this compound hydrolysis by various enzymes is typically analyzed using established kinetic models, most notably the Michaelis-Menten equation. This analysis allows for the quantification of enzyme-substrate interaction parameters and the characterization of enzyme performance.

Determination of Michaelis-Menten Parameters (Km, Vmax)

The Michaelis-Menten parameters, Km (Michaelis constant) and Vmax (maximum reaction rate), are fundamental in describing enzyme kinetics. Km represents the substrate concentration at which the reaction rate is half of Vmax, indicating the enzyme's affinity for the substrate. Vmax reflects the maximum rate of the reaction when the enzyme is saturated with substrate.

Studies have reported Km and Vmax values for this compound hydrolysis by different enzymes. For instance, acetylcholinesterase (AChE) from Monopterus albus brain showed a Km of 0.26 mM when this compound iodide (PTC) was used as a substrate researchgate.net. In contrast, the same enzyme exhibited a Km of 0.068 mM for acetylthiocholine iodide (AcSCh) scielo.br. Another study on M. albus brain AChE indicated that PTC had the lowest Km (0.26 mM) among the tested thiocholinesters (acetylthiocholine iodide and butyrylthiocholine (B1199683) iodide), suggesting a higher affinity for PTC in this specific enzyme preparation researchgate.net. Acetylcholinesterase from krait (Bungarus sindanus) venom, however, primarily hydrolyzed acetylthiocholine, showing minimal activity with butyrylthiocholine and no reported activity with this compound under the tested conditions scielo.br. Propionylcholinesterase (PChE) from Murex brandaris identified this compound as its best substrate based on kcat/Km and kcat values, with acetyl- and butyryl-thiocholine being hydrolyzed at similar rates researchgate.net.

Table 1: Michaelis-Menten Parameters for this compound Hydrolysis by Selected Enzymes

| Enzyme Source | Substrate | Km (mM) | Vmax (µmol/min/mg protein) | Reference |

| Monopterus albus brain AChE | This compound iodide (PTC) | 0.26 | Not specified | researchgate.net |

| Murex brandaris PChE | This compound | Not specified | Not specified | researchgate.net |

Note: Vmax values were not consistently reported across all studies for this compound.

Investigation of Substrate Inhibition by this compound

Substrate inhibition, a phenomenon where enzyme activity decreases at high substrate concentrations, has been observed with this compound in certain enzyme systems. This deviation from Michaelis-Menten kinetics can occur when multiple substrate molecules bind to the enzyme, forming unproductive complexes rsc.org. For the bacterial acetylcholinesterase ChoE from Pseudomonas aeruginosa, substrate inhibition was observed with this compound at high concentrations. Kinetic analyses indicated that this inhibition is likely due to acetate (B1210297) release being blocked by the binding of a substrate molecule in a nonproductive mode pdbj.orgresearchgate.netnih.gov. Specifically, mutations in ChoE, such as D285N, Y106A, and W287A, abolished substrate inhibition, suggesting the involvement of specific active-site residues in this mechanism nih.gov. Similarly, some cholinesterases, like the one from krait venom, were reported to be inhibited by this compound at specific ionic strengths, with inhibition being more pronounced at lower ionic strength buffers scielo.br.

Catalytic Efficiency (kcat/Km) in Diverse Enzyme Systems

Catalytic efficiency, often represented by the specificity constant (kcat/Km), is a crucial metric for comparing an enzyme's effectiveness with different substrates or for comparing the performance of different enzymes on the same substrate nih.govreddit.com. A higher kcat/Km value indicates greater catalytic efficiency.

This compound has been used to assess the catalytic efficiency of various cholinesterases. For instance, studies on cholinesterase (ChE) from Monopterus albus brain indicated that this compound iodide (PTC) had the lowest Km and a catalytic efficiency (Vmax/Km) of 2965.26, while acetylthiocholine iodide (ATC) showed the highest catalytic efficiency at 3304 researchgate.net. In contrast, the propionylcholinesterase (PChE) from Murex brandaris identified this compound as its best substrate based on kcat/Km values, hydrolyzing it at a higher rate than acetyl- and butyryl-thiocholine researchgate.net.

Table 2: Catalytic Efficiency (kcat/Km) Comparison for this compound with Other Thiocholinesters

| Enzyme Source | Substrate | kcat/Km (Units) | Comparison with Other Thiocholinesters | Reference |

| Monopterus albus brain ChE | PTC | 2965.26 | Lower than ATC | researchgate.net |

| Murex brandaris PChE | This compound | Highest | Best substrate | researchgate.net |

Note: Units for kcat/Km vary depending on the source and are not always explicitly stated. The table highlights relative comparisons.

The comparative analysis of catalytic efficiency using this compound provides insights into the subtle differences in enzyme active sites and their substrate-binding preferences, contributing to a deeper understanding of enzyme mechanisms and specificity.

Compound List:

this compound (PTC)

Acetylcholine

Acetylthiocholine (ASCh / ATCh)

Butyrylthiocholine (BuSCh / BTCh)

Propionylcholine

Methodologies for Studying Propionylthiocholine Mediated Reactions

Spectrophotometric Assay Development and Applications

Spectrophotometric methods are a cornerstone in the study of propionylthiocholine, primarily due to their accessibility and the well-established principles behind them.

The Ellman method, a widely used spectrophotometric assay for quantifying thiol groups, forms the basis for measuring the hydrolysis of this compound. This method utilizes 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with the thiocholine (B1204863) produced from the enzymatic hydrolysis of this compound by cholinesterases. This reaction yields the yellow-colored 5-thio-2-nitrobenzoic acid (TNB) anion, the absorbance of which is monitored, typically at 412 nm, to determine the rate of the enzymatic reaction. publichealthtoxicology.com

Several modifications to the original Ellman method have been developed to enhance its applicability and accuracy when using this compound as a substrate. For instance, some studies have utilized different inhibitors to enable the simultaneous measurement of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) activities. publichealthtoxicology.com By measuring the enzymatic activity with this compound in the presence and absence of a selective BChE inhibitor, the respective contributions of AChE and BChE can be calculated from the difference in the measured activities. publichealthtoxicology.com Another modification involves a two-step process where the enzymatic hydrolysis of the thioester occurs first, followed by the addition of a cholinesterase inhibitor to stop the reaction. Subsequently, DTNB is added to react with the accumulated thiocholine. This approach can increase the measured butyrylcholinesterase activity by 20 to 25% by preventing potential interference of DTNB with the enzyme's hydrolytic activity. nih.gov

The choice of substrate itself is a key consideration. This compound has been identified as a superior substrate in certain contexts, such as for identifying buccinylcholine-sensitive patients, where it demonstrated a high rate of identification with no false positives. nju.edu.cn

Coupled enzymatic assays offer an alternative and sometimes more sensitive method for detecting the products of this compound hydrolysis. numberanalytics.com In this approach, the activity of the primary enzyme (e.g., cholinesterase) is linked to a second, more easily detectable enzymatic reaction. numberanalytics.com For example, the choline (B1196258) produced from the hydrolysis of a choline-based substrate can be acted upon by choline oxidase, which generates hydrogen peroxide (H₂O₂). nih.gov This H₂O₂ can then be used in a peroxidase-catalyzed reaction to oxidize a chromogenic or fluorogenic substrate, leading to a measurable signal. nih.gov

While many coupled assays focus on the choline product, the principle can be adapted for the thiocholine product of this compound hydrolysis, for example, by coupling it to a reaction that specifically consumes thiols and produces a detectable signal. These assays can amplify the signal and allow for measurements in complex biological samples. numberanalytics.com

Optimizing the conditions of spectrophotometric assays is crucial for maximizing sensitivity, accuracy, and reproducibility. scirp.org Key parameters that are often optimized include pH, substrate concentration, temperature, and buffer composition. researchgate.netfrontiersin.org

For cholinesterase assays using thiocholine esters like this compound, the optimal pH is typically in the range of 7.5 to 8.0. researchgate.net However, it's important to note that the spontaneous, non-enzymatic hydrolysis of the substrate can increase with higher pH. publichealthtoxicology.com The substrate concentration should be optimized to ensure that it is not a limiting factor in the reaction, allowing for the determination of the maximum velocity (Vmax) of the enzyme. researchgate.net

The stability of the reagents is another critical factor. DTNB, a key component of the Ellman method, is known to be unstable and can be affected by light, particularly UV radiation around 325 nm. nih.govresearchgate.net Therefore, it is recommended to perform the reaction in artificial light and protect the solutions from daylight to prevent the degradation of DTNB and a subsequent decrease in the apparent cholinesterase activity. researchgate.net The composition of the buffer can also influence the stability of DTNB, with some studies reporting improved stability in HEPES buffer compared to phosphate (B84403) buffer. nih.gov

Furthermore, the presence of interfering substances in biological samples can be a challenge. To address this, methods like using detergents to shift the absorbance peaks of interfering compounds, such as hemoglobin, have been employed. researchgate.net

| Parameter | Optimized Condition/Consideration | Rationale |

| pH | 7.5 - 8.0 | Balances enzyme activity with minimizing spontaneous substrate hydrolysis. researchgate.net |

| Substrate Concentration | Sufficiently high to not be rate-limiting | Allows for accurate determination of Vmax. researchgate.net |

| Light Conditions | Artificial light, exclusion of daylight | Prevents light-induced degradation of DTNB. researchgate.net |

| Buffer Composition | e.g., HEPES buffer | Can enhance the stability of DTNB. nih.gov |

| Interfering Substances | Use of detergents | Can shift absorbance peaks of interfering compounds. researchgate.net |

Electrochemical Assay Development and Applications

Electrochemical methods, particularly biosensors, offer a powerful and often more sensitive alternative to spectrophotometric assays for studying this compound-mediated reactions.

The fundamental principle behind electrochemical biosensors for this compound is the enzymatic hydrolysis of the substrate by cholinesterase to produce thiocholine. researchgate.net This thiocholine possesses a free thiol group that can be electrochemically oxidized at the surface of a working electrode. researchgate.netelectrochemsci.org This oxidation process generates an electrical signal, typically a current, which is proportional to the concentration of thiocholine and, therefore, to the activity of the cholinesterase. tandfonline.com

The electrochemical oxidation of thiocholine results in the formation of dithiocholine as a stable product. researchgate.netelectrochemsci.org The potential applied to the working electrode is a critical parameter. It must be sufficient to oxidize thiocholine efficiently but low enough to avoid the oxidation of other interfering species that may be present in the sample. tandfonline.com To reduce the required overpotential and minimize interferences, various redox mediators, such as cobalt phthalocyanine (B1677752) or Prussian blue, can be incorporated into the electrode. tandfonline.com The use of nanomaterials like carbon nanotubes can also facilitate electron transfer and allow for operation at lower potentials. tandfonline.com

The fabrication of biosensors for this compound involves the immobilization of a cholinesterase enzyme onto the surface of a transducer, which is typically an electrode. mdpi.comnumberanalytics.com A variety of immobilization techniques can be employed, including simple drop-casting, self-assembly, electrodeposition, or covalent attachment. mdpi.com The choice of method depends on the electrode material and the desired stability and activity of the immobilized enzyme. mdpi.com

The materials used for the electrode play a crucial role in the performance of the biosensor. numberanalytics.com Common electrode materials include gold, platinum, and various forms of carbon, such as screen-printed carbon electrodes and carbon nanotubes. tandfonline.commdpi.com These materials are chosen for their conductivity, biocompatibility, and ease of modification. numberanalytics.com Nanomaterials are frequently used to enhance the surface area of the electrode, providing more sites for enzyme immobilization and increasing the sensitivity of the sensor. mdpi.com

Characterization of the fabricated biosensor is a critical step to evaluate its performance. numberanalytics.comfrontiersin.org This involves assessing parameters such as sensitivity, selectivity, response time, and stability. Sensitivity refers to the change in the output signal per unit change in the concentration of the analyte (this compound). mdpi.com Selectivity is the ability of the biosensor to detect the target analyte without interference from other compounds. mdpi.com The response time is the time taken for the sensor to reach a stable signal after the addition of the substrate. mdpi.com Stability refers to the ability of the biosensor to maintain its performance over time and with repeated use.

| Parameter | Description |

| Sensitivity | The magnitude of the sensor's response to a given concentration of this compound. mdpi.com |

| Selectivity | The ability to distinguish this compound from other potentially interfering substances. mdpi.com |

| Response Time | The time required to obtain a stable signal after substrate addition. mdpi.com |

| Stability | The consistency of the biosensor's performance over multiple uses and extended periods. |

Detection of Hydrolysis Products via Amperometry and Voltammetry

The enzymatic hydrolysis of this compound by cholinesterases yields two primary products: propionic acid and thiocholine. The latter, being electrochemically active, is the basis for several electrochemical detection methods, including amperometry and voltammetry. researchgate.net These techniques offer high sensitivity, rapid response times, and the potential for miniaturization, making them valuable tools in this compound research. researchgate.netnih.gov

Amperometry involves the measurement of the current generated by the oxidation or reduction of an electroactive species at a constant applied potential. In the context of this compound hydrolysis, an amperometric biosensor is typically constructed by immobilizing a cholinesterase enzyme onto the surface of a working electrode. nih.govscienceopen.com When this compound is introduced, the enzyme catalyzes its hydrolysis, producing thiocholine. The thiocholine is then electrochemically oxidized at the electrode surface, generating a current that is directly proportional to the rate of the enzymatic reaction. researchgate.net

Several materials have been employed to modify the working electrode to enhance the sensitivity and lower the oxidation potential of thiocholine, including carbon nanotubes, gold nanoparticles, and various mediators like cobalt phthalocyanine and Prussian blue. scienceopen.comresearchgate.neturfu.rucapes.gov.br For instance, a carbon nanotube modified glassy carbon electrode has been shown to significantly improve the anodic detection of enzymatically generated thiocholine, exhibiting a lower oxidation overpotential of 0.15 V. capes.gov.br

Voltammetry , on the other hand, measures the current as the potential is varied. nih.gov Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are commonly used. researchgate.netresearchgate.netrsc.org CV can be used to characterize the electrochemical behavior of thiocholine at the electrode surface, often revealing an irreversible oxidation peak. researchgate.net DPV, a more sensitive technique, is often employed for quantitative analysis, where the peak current is proportional to the concentration of the analyte. rsc.orgmdpi.com The use of stripping voltammetry can further enhance sensitivity in detecting the products of hydrolysis. mdpi.com

The development of amperometric and voltammetric biosensors has been instrumental in studying the kinetics of cholinesterase activity with this compound as a substrate. researchgate.netresearchgate.netnih.gov These methods are also crucial for screening potential inhibitors of cholinesterases, as the presence of an inhibitor will decrease the rate of thiocholine production, leading to a measurable decrease in the electrochemical signal. mdpi.com

| Technique | Principle | Key Advantages | Typical Application in this compound Research | References |

|---|---|---|---|---|

| Amperometry | Measures current at a constant potential. | Rapid response, real-time monitoring. researchgate.net | Kinetic studies of cholinesterase activity, inhibitor screening. nih.govscienceopen.com | researchgate.netnih.govscienceopen.com |

| Cyclic Voltammetry (CV) | Measures current as potential is swept linearly. | Provides information on electrochemical reaction mechanisms. | Characterization of thiocholine oxidation. researchgate.net | researchgate.net |

| Differential Pulse Voltammetry (DPV) | Superimposes pulses on a linear potential sweep. | High sensitivity, good for quantitative analysis. rsc.org | Trace analysis of hydrolysis products. rsc.orgmdpi.com | rsc.orgmdpi.com |

Other Advanced Analytical Approaches in this compound Research

Chromatographic Techniques for Hydrolysis Product Analysis

Chromatographic methods, particularly high-performance liquid chromatography (HPLC), offer a powerful alternative for the analysis of this compound hydrolysis products. nih.govplos.org These techniques provide high resolution and specificity, allowing for the simultaneous separation and quantification of multiple components in a mixture. boku.ac.at

In the context of this compound research, HPLC is primarily used to separate and quantify the substrate (this compound) and its hydrolysis products (propionic acid and thiocholine). researchgate.net Reversed-phase HPLC (RP-HPLC) is a commonly employed mode, where a nonpolar stationary phase is used with a polar mobile phase. plos.orgplos.org

To enhance detection, especially for compounds lacking a strong chromophore, derivatization is often necessary. waters.comresearchgate.net For instance, the thiocholine produced can be reacted with a chromogenic reagent to form a colored product that can be easily detected by a UV-Vis detector. hibiscuspublisher.com Alternatively, mass spectrometry (MS) can be coupled with HPLC (LC-MS) for highly sensitive and specific detection without the need for derivatization. nih.govmdpi.com LC-MS/MS, in particular, provides excellent selectivity through multiple reaction monitoring. nih.gov

Gas chromatography (GC) is another potential chromatographic technique, though it is more commonly used for the analysis of volatile compounds. boku.ac.ataocs.org For the analysis of non-volatile hydrolysis products like thiocholine, derivatization to a more volatile form would be required prior to GC analysis. aocs.orgshimadzu.com GC coupled with mass spectrometry (GC-MS) can provide detailed structural information about the analytes. shimadzu.comresearchgate.net

| Technique | Principle of Separation | Detection Method(s) | Key Advantages | References |

|---|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Partitioning between a stationary and mobile phase. | UV-Vis, Mass Spectrometry (MS). | High resolution, quantitative accuracy. nih.govplos.org | nih.govplos.orgresearchgate.netplos.org |

| Gas Chromatography (GC) | Partitioning between a stationary phase and a carrier gas. | Flame Ionization Detector (FID), Mass Spectrometry (MS). | High efficiency for volatile compounds. boku.ac.ataocs.org | boku.ac.ataocs.orgshimadzu.comresearchgate.net |

Potential for Radiometric Assays in Enzymatic Studies

Radiometric assays, which involve the use of radioisotopes, offer exceptional sensitivity and are a powerful tool for studying enzyme kinetics, particularly at very low substrate or enzyme concentrations. nih.govresearchgate.net In the context of this compound research, a radiometric assay could be developed using a radiolabeled version of the substrate, such as [³H]-propionylthiocholine or [¹⁴C]-propionylthiocholine.

The principle of a radiometric assay for cholinesterase activity involves incubating the radiolabeled this compound with the enzyme. Following the enzymatic hydrolysis, the radiolabeled product (e.g., [³H]-propionic acid or [¹⁴C]-propionic acid) is separated from the unreacted substrate. The amount of radioactivity in the product fraction is then measured using a liquid scintillation counter. This radioactivity is directly proportional to the enzyme activity. who.int

One of the major advantages of radiometric assays is their high sensitivity, which can be several orders of magnitude greater than colorimetric or fluorometric methods. plos.orgnju.edu.cn This makes them particularly useful for studies where the amount of enzyme is limited or when investigating very low levels of enzyme inhibition. Johnson and Russell have described a radiometric assay for cholinesterase that could be adapted for use with this compound. nju.edu.cn While specific studies detailing the use of radiometric assays with this compound are not as prevalent as other methods, the principles are well-established and offer significant potential for highly sensitive enzymatic studies. researchgate.networthington-biochem.com

Propionylthiocholine in Enzyme Source Characterization and Functional Studies

Differential Cholinesterase Activity Profiling Using Propionylthiocholine

Cholinesterases are broadly classified into acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), distinguished by their substrate preferences and sensitivities to inhibitors. This compound is a substrate that can be hydrolyzed by both enzyme types, but often with differing efficiencies, allowing for differential activity profiling vulcanchem.comresearchgate.netnih.gov. For instance, studies have shown that while AChE typically exhibits a strong preference for acetylthiocholine (B1193921), it can also hydrolyze this compound, albeit often at a reduced rate nih.govacs.orgcapes.gov.brusp.br. Conversely, BChE generally shows broader substrate specificity and can hydrolyze this compound effectively, sometimes even preferentially over acetylthiocholine in certain species or tissues vulcanchem.comresearchgate.netscience.gov.

The comparative hydrolysis rates of ATCh, PTCh, and BTCh are fundamental to distinguishing between these enzyme classes. For example, the ratio of hydrolysis rates between ATCh and PTCh can provide insights into the predominant ChE activity present in a sample plos.org. PTCh is also integral to colorimetric assays, such as the Ellman assay, where its hydrolysis yields thiocholine (B1204863), which then reacts with 5,5′-dithio-bis-2-nitrobenzoic acid (DTNB) to produce a measurable yellow chromophore vulcanchem.com. This allows for quantitative measurement of ChE activity in various biological matrices.

Characterization of Cholinesterases from Diverse Biological Systems

This compound is widely employed to characterize cholinesterases across a broad spectrum of organisms, from vertebrates to invertebrates and even microbial and plant life.

Mammalian and Vertebrate Cholinesterases

In mammalian systems, PTCh has been used to characterize plasma cholinesterases. In horses, PTCh was found to yield the highest cholinesterase activity among tested substrates, closely followed by BTCh researchgate.net. In contrast, rabbit plasma cholinesterase, predominantly identified as AChE, showed PTCh as a preferred substrate over ATCh and BTCh nih.gov. In dogs and cats, while ATCh yielded the highest AChE activity, PTCh also resulted in significant cholinesterase values researchgate.net. Human BChE exhibits a Michaelis constant (Km) of 31.57 ± 5.90 mM for PTCh vulcanchem.com. Vertebrate studies have revealed variations in substrate preference: the atypical BChE from medaka (Oryzias latipes) preferentially hydrolyzes ATCh and PTCh plos.org. In birds, plasma cholinesterases, often identified as BChE, show varying preferences, with PTCh being a preferred substrate in some species researchgate.netplos.org. Fish species also display distinct ChE characteristics; for instance, the AChE from Oreochromis mossambicus has a Km of 250 µM for PTCh vulcanchem.com, while the brain AChE of Nile tilapia (Oreochromis niloticus) exhibits substrate inhibition with PTCh researchgate.net.

Invertebrate Cholinesterases (e.g., Insects, Mollusks, Annelids)

This compound is instrumental in characterizing ChEs in invertebrates, which often possess unique enzyme properties.

Insects: The acetylcholinesterase from the lesser grain borer (Rhyzopertha dominica) showed hydrolytic efficiency in the order ATCh > acetyl-(β-methyl)thiocholine > PTCh > S-butyrylthiocholine nih.gov. For the oriental fruit fly (Bactrocera dorsalis), the AChE displayed a maximum velocity (Vmax) of 222.2 μmol/min/mg and a Km of 26.9 μM for PTCh acs.org. The silkworm maggot (Exorista sorbillans) AChE prefers ATCh over PTCh as a substrate bmbreports.org.

Mollusks: Studies on freshwater snails like Potamopyrgus antipodarum suggest the presence of cholinesterases with properties intermediate between AChE and propionyl ChE nih.gov. The AChE from the mussel Mytella charruana has Km values for ATCh and PTCh of 2.8 ± 1.26 and 4.94 ± 6.9 mmol·L⁻¹, respectively nih.gov. The European cockle (Cerastoderma edule) possesses a non-specific PTCh-cleaving cholinesterase ufc.br.

Annelids: In the earthworm Dendrobaena veneta, the beta form of acetylcholinesterase demonstrated the highest rate of PTCh hydrolysis nih.gov. The polychaete Diopatra neapolitana exhibits a substrate preference for ATCh followed by PTCh nih.gov, a pattern also observed in Ficopomatus enigmaticus researchgate.net.

Cholinesterase-like Activities in Microbial and Plant Organisms

Cholinesterase-like activities have also been detected and characterized in non-animal organisms using PTCh.

Microbial: The cholinesterase from Pseudomonas aeruginosa A-16 hydrolyzes ATCh at the highest rates, followed by PTCh tandfonline.com. Some bacterial ChEs are known to hydrolyze ATCh and PTCh but not BTCh plos.org.

Plant: Maize ( Zea mays) AChE hydrolyzes both ATCh and PTCh, but not S-butyrylthiocholine usp.br. Comparative studies indicate that maize AChE exhibits approximately 1.2-fold higher activity with PTCh than ATCh, whereas electric eel AChE shows about 0.5-fold activity with PTCh usp.br. Plant AChEs, in general, can display characteristics similar to both animal AChE and BChE, suggesting evolutionary flexibility tandfonline.com. ChE activity has been identified across various plant species, with Physalis minima leaves noted as a particularly rich source researchgate.net.

Applications in Cholinesterase Inhibitor Mechanism Studies

This compound plays a crucial role in understanding the mechanisms of action of cholinesterase inhibitors, particularly those that act reversibly.

Evaluation of Reversible Inhibitor Effects on this compound Hydrolysis

PTCh serves as a standard substrate for screening and characterizing reversible cholinesterase inhibitors vulcanchem.comontosight.aifrontiersin.orgnih.gov. By measuring the extent to which an inhibitor reduces the rate of PTCh hydrolysis by a specific ChE, researchers can determine the inhibitor's potency, often expressed as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) vulcanchem.comnih.gov. This method allows for the assessment of structure-activity relationships and the elucidation of inhibitor binding sites and mechanisms. Furthermore, by utilizing the differential hydrolysis rates of PTCh by AChE and BChE, researchers can investigate inhibitors that exhibit selectivity towards one enzyme isoform over the other, providing deeper insights into their pharmacological profiles vulcanchem.comfrontiersin.org.

Compound Name List:

Acetylcholine (B1216132) (ACh)

Acetylthiocholine (ATCh)

Acetyl-β-methylthiocholine (AβMTC)

Butyrylcholine (B1668140) (BCh)

Butyrylthiocholine (B1199683) (BTCh)

this compound (PTCh)

Thiocholine

5,5′-dithio-bis-2-nitrobenzoic acid (DTNB)

Acetylcholinesterase (AChE)

Butyrylcholinesterase (BChE)

Cholinesterase (ChE)

Propionylcholinesterase (PrChE)

Carboxylesterases (CaE)

Neuropathy-target esterase (NTE)

Assessment of Irreversible Inhibitor Action Using this compound

Irreversible inhibitors are compounds that bind to enzymes, often covalently, leading to a permanent loss of catalytic activity wikipedia.organtibodies-online.comlibretexts.orgsigmaaldrich.commdpi.com. Characterizing these inhibitors requires assays that can accurately measure enzyme activity and its reduction over time. This compound plays a crucial role as a substrate in such assays by providing a quantifiable measure of cholinesterase function that is sensitive to inhibition capes.gov.brresearchgate.netnih.govacs.org.

When irreversible inhibitors, such as organophosphate pesticides or carbamates, interact with cholinesterases, they bind to the active site and undergo a chemical reaction that permanently modifies the enzyme wikipedia.orgmdpi.com. This process leads to a decrease in the rate at which this compound is hydrolyzed. By monitoring the residual cholinesterase activity using this compound as the substrate, researchers can determine kinetic parameters related to the inhibitor's potency and mechanism of action, such as IC50 values or inactivation rate constants (k_inact) acs.org. For instance, studies have utilized this compound to assess the inhibitory effects of organophosphate insecticides like coumaphos (B1669454) and carbamate (B1207046) insecticides like imidocarb (B33436) on cholinesterases in various animal models capes.gov.brresearchgate.netnih.gov. In these studies, the degree of inhibition was evaluated by comparing the hydrolysis rate of this compound in the presence and absence of the inhibitor capes.gov.brresearchgate.netnih.gov. Furthermore, this compound has been employed as a substrate in studies to determine the IC50 values of various known cholinesterase inhibitors against specific enzyme targets, such as the acetylcholinesterase from Anopheles gambiae acs.org.

Table 1: Comparative IC50 Values of Cholinesterase Inhibitors Using this compound as Substrate against Anopheles gambiae AChE

| Inhibitor | IC50 (nM) |

| Eserine | 8.3 |

| Carbaryl | 72.5 |

| Paraoxon | 83.6 |

| BW 284C51 | 199 |

| Malaoxon | 328 |

| Ethopropazine | 65,900 |

*Data derived from studies using this compound as a substrate to assess inhibitor potency acs.org.

Role in the Development and Validation of Anti-cholinesterase Assays

This compound is a foundational substrate in the development and validation of numerous assays designed to detect and quantify anti-cholinesterase activity. Its utility stems from its efficient hydrolysis by both AChE and BChE, coupled with the reliable spectrophotometric detection of the resulting thiocholine publichealthtoxicology.comsrce.hrnih.govgoogle.comnju.edu.cn.

The widely adopted Ellman method, a cornerstone for cholinesterase activity measurement, frequently employs thiocholine esters, including this compound, in conjunction with DTNB publichealthtoxicology.comsrce.hrnju.edu.cn. In this assay, cholinesterase catalyzes the hydrolysis of this compound, releasing thiocholine. This liberated thiocholine then reacts with DTNB, forming 5-thio-2-nitrobenzoic acid (TNB), a chromophore that absorbs light maximally at approximately 412 nm publichealthtoxicology.comsrce.hr. The rate of color development, measured spectrophotometrically, is directly proportional to the cholinesterase activity present in the sample publichealthtoxicology.comsrce.hr.

This compound has been used to establish optimal conditions for cholinesterase assays, including determining appropriate substrate concentrations for specific enzyme sources publichealthtoxicology.com. For instance, optimal substrate concentrations for erythrocyte and plasma cholinesterase were reported as 2.1 mmol/L and 8.3 mmol/L of ATCh, respectively, with similar considerations applying to PTCh publichealthtoxicology.com. The substrate has also been employed in comparative studies to evaluate its suitability for assaying cholinesterases across different species and sample types capes.gov.brresearchgate.netnih.govnih.gov. For example, in horses, this compound was found to yield the highest cholinesterase activity compared to acetylthiocholine and butyrylthiocholine capes.gov.brresearchgate.net.

The development of assays using this compound is critical for monitoring exposure to anti-cholinesterase compounds, such as organophosphate and carbamate pesticides, which are widely used in agriculture publichealthtoxicology.comsrce.hrcapes.gov.brresearchgate.netnih.govgoogle.comresearchgate.netnih.govresearchgate.netdmr.gov.mm. These assays are validated for accuracy, sensitivity, and reproducibility, making them indispensable tools for environmental biomonitoring, toxicological studies, and clinical diagnostics for pesticide poisoning publichealthtoxicology.comresearchgate.netnih.gov. The ability of this compound-based assays to detect significant reductions in cholinesterase activity following exposure to these agents underscores its importance in public health and environmental safety publichealthtoxicology.comresearchgate.netnih.gov.

Table 2: Comparative Substrate Utility and Inhibition Sensitivity in Animal Whole Blood Cholinesterase Assays

| Animal Species | Acetylthiocholine (ATCh) | Butyrylthiocholine (BTCh) | This compound (PTCh) | Sensitivity to Coumaphos Inhibition (PTCh/BTCh vs ATCh) |

| Dogs | Highest activity | High activity | High activity | Higher inhibition |

| Cats | Highest activity | High activity | High activity | Higher inhibition |

| Horses | High activity | Highest activity | Highest activity | Higher inhibition |

| Pigs | Highest activity | Poorly hydrolyzed | Poorly hydrolyzed | Higher inhibition |

| Goats | Highest activity | Poorly hydrolyzed | Poorly hydrolyzed | Higher inhibition |

| Sheep | Highest activity | Poorly hydrolyzed | Poorly hydrolyzed | Higher inhibition |

*Data compiled from studies comparing the hydrolysis of different thiocholine esters and their sensitivity to inhibition by anticholinesterase compounds in various animal species capes.gov.brresearchgate.netnih.gov.

Compound List:

this compound

Acetylthiocholine

Butyrylthiocholine

5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB)

Thiocholine

5-thio-2-nitrobenzoic acid (TNB)

Acetylcholine

Coumaphos

Imidocarb

Eserine

Carbaryl

Paraoxon

BW 284C51

Malaoxon

Ethopropazine

Synthesis and Preparation of Propionylthiocholine for Research Applications

Methodologies for Chemical Synthesis of Propionylthiocholine Derivatives

The synthesis of this compound typically involves the esterification of thiocholine (B1204863) with propionic acid or its derivatives. One common approach described in the literature involves the coupling of propionyl chloride with thiocholine iodide in a suitable solvent such as dimethylformamide (DMF) at elevated temperatures, often between 70–75°C vulcanchem.com. This method aims to achieve high yields and minimize the formation of by-products, with purification often facilitated by vacuum distillation to remove excess reagents vulcanchem.com.

Other synthetic strategies for ester formation, which could be adapted for this compound derivatives, include the use of activating agents like N,N,N',N'-tetramethylchloroformamidinium hexafluorophosphate (B91526) (TCFH) in combination with N-methylimidazole or pyridine (B92270) in solvents like dichloromethane (B109758) (DCM) or acetonitrile (B52724) (MeCN) organic-chemistry.org. These methods are noted for their ability to provide high yields and selectivity for various nucleophiles, including thiols organic-chemistry.org.

The general principle of ester synthesis by esterification often involves reacting a carboxylic acid with an alcohol or thiol. This can be achieved through various catalytic routes, including acid catalysis and enzymatic catalysis, though direct esterification of thiocholine with propionic acid might require specific conditions to favor the thioester linkage mdpi.com. For instance, the reaction between carboxylic acids and dialkyl dicarbonates in the presence of a Lewis acid, or the use of surfactant-type Brønsted acid catalysts in water, represent broader esterification methodologies that could be explored for synthesizing this compound derivatives organic-chemistry.org.

Purification Techniques for High-Purity this compound

Achieving high purity of this compound is critical for its use in sensitive research assays, particularly those involving enzyme kinetics and inhibition studies. Chromatographic techniques are commonly employed for this purpose.

Affinity Chromatography: This method leverages the specific binding properties of proteins and can be highly effective for purifying enzymes that interact with this compound, such as cholinesterases hibiscuspublisher.comhibiscuspublisher.com. For instance, procainamide-Sephacryl S1000 has been used for the purification of acetylcholinesterase (AChE), a related enzyme that hydrolyzes this compound hibiscuspublisher.com. While not directly purifying this compound itself, these methods highlight the utility of affinity matrices in isolating molecules that interact with it.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly using columns like ZORBAX, is a standard technique for achieving high-purity separation of chemical compounds researchgate.net. This method allows for precise separation based on differential interactions with the stationary phase, making it suitable for isolating this compound from reaction mixtures and potential impurities.

Other Chromatographic Methods: Techniques such as ion-exchange chromatography and gel filtration (e.g., using Sephadex or Sephacryl columns) are also employed in the purification of enzymes that utilize this compound as a substrate, indirectly indicating their role in preparing related biochemical reagents nih.govcabidigitallibrary.orgresearchgate.netird.fr. Ammonium sulfate (B86663) precipitation is often used as an initial step in protein purification, which can also be applied in the preparation of pure chemical compounds by selectively precipitating impurities or the target compound nih.govresearchgate.net.

A specific synthesis route for this compound chloride reported a purity of >98% and a yield of 97% using a method that involved coupling propionyl chloride with thiocholine iodide in DMF at 70–75°C, followed by vacuum distillation to remove excess reagents vulcanchem.com.

Stability and Storage Considerations for Research-Grade this compound

The stability of this compound is crucial for maintaining its integrity and efficacy in research applications. Like many organic compounds, its degradation can be influenced by several environmental factors.

Temperature: Higher temperatures generally accelerate chemical reactions, including degradation processes qbdgroup.comslideshare.netscitechnol.com. Therefore, storage at lower temperatures is typically recommended to prolong the shelf life of this compound. While specific recommended temperatures for this compound are not explicitly detailed in the provided search snippets, general pharmaceutical stability guidelines suggest controlled room temperature or refrigeration scitechnol.comeuropa.eu. For reagents like cholinesterase assay solutions containing this compound, stability can be maintained for a limited period (e.g., 3 days at 2-8°C) when reconstituted thermofisher.com.

Moisture and Humidity: Hygroscopic compounds can absorb moisture from the environment, which can lead to physical changes and chemical degradation, such as hydrolysis qbdgroup.comscitechnol.com. Proper packaging with moisture-barrier properties is essential to protect this compound from humidity.

Light: Exposure to light can also catalyze degradation reactions for some compounds qbdgroup.comscitechnol.com. Storing this compound in amber vials or in a dark environment may be necessary to prevent photodegradation.

pH: While not directly discussed for this compound itself, pH is a significant factor in the stability of many chemical compounds, particularly in solution, as it can catalyze hydrolysis or other degradation pathways slideshare.netnih.gov.

Storage Recommendations: Based on general chemical stability principles and practices for research reagents, this compound should ideally be stored in a cool, dry place, protected from light. For long-term storage, refrigeration or freezing may be necessary, depending on the specific formulation and purity. Reconstituted solutions, if prepared, often have a limited stability period and should be stored appropriately, typically at 2-8°C, and used within a short timeframe thermofisher.com.

Advanced Research Perspectives and Future Directions for Propionylthiocholine Studies

Theoretical and Computational Modeling of Propionylthiocholine-Enzyme Interactions

Understanding the precise molecular interactions between this compound and its target enzymes, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is crucial for elucidating enzyme mechanisms and designing inhibitors. Theoretical and computational methods, such as molecular docking and molecular dynamics (MD) simulations, provide invaluable insights into these interactions. These techniques allow researchers to visualize how this compound binds within the enzyme's active site, identifying key residues involved in substrate recognition, catalysis, and binding affinity umh.esmdpi.comnih.govnih.govencyclopedia.pubpeerj.comugr.esfrontiersin.org.

Molecular docking studies can predict the preferred binding poses of this compound within the gorge of AChE and BChE, highlighting interactions with aromatic residues like Tryptophan (Trp) and Tyrosine (Tyr) that line the active site mdpi.compeerj.comugr.esd-nb.infofrontiersin.orgnih.gov. MD simulations offer a dynamic perspective, tracking the movement and conformational changes of both the enzyme and the substrate over time. These simulations can reveal the flexibility of the active site gorge, the role of water molecules in substrate binding, and the precise steps involved in the hydrolysis of this compound, including the formation of the acyl-enzyme intermediate umh.esnih.govnih.govencyclopedia.pubugr.esfrontiersin.orgosti.gov. Such detailed molecular insights are fundamental for understanding substrate specificity and for the rational design of novel enzyme modulators. For instance, studies on atypical cholinesterases have used molecular modeling to correlate structural differences, such as variations in active site residues, with altered substrate specificities, including those for this compound nih.gov.

This compound in Exploring Cholinesterase Evolution and Phylogeny

This compound's differential hydrolysis rates by various cholinesterases make it a useful tool for comparative enzymology, contributing to our understanding of cholinesterase evolution and phylogeny. By examining how different species' cholinesterases interact with this compound, alongside other substrates like acetylthiocholine (B1193921) and butyrylthiocholine (B1199683), researchers can infer evolutionary relationships and functional diversification.

Phylogenetic analyses, which map evolutionary relationships based on genetic or protein sequence data, can be complemented by functional data derived from substrate specificity studies. For example, the identification of propionylcholinesterase (PChE) in rice, which exhibits higher hydrolytic activity towards this compound than acetylthiocholine, has provided insights into the evolutionary divergence of cholinesterases within plants researchgate.netnih.gov. Similarly, studies on cholinesterases from various organisms, including fish and fungi, utilize substrate profiles, often including this compound, to categorize enzymes and trace their evolutionary paths, noting similarities or differences with vertebrate AChE and BChE nih.govplos.org. These comparative approaches help to understand how cholinesterases have adapted and diversified across different biological kingdoms.

Development of Novel Analogs for Specific Enzymatic Probes

The ability to monitor enzyme activity, localization, and interactions in real-time within biological systems is critical for biochemical research and diagnostics. This compound, as a well-characterized substrate, can serve as a scaffold for the development of novel enzymatic probes. By chemically modifying this compound to incorporate reporter groups, such as fluorophores or affinity tags, researchers can create targeted probes that report on cholinesterase activity or binding events.

For instance, fluorescent probes are designed to emit light upon enzymatic cleavage or interaction, allowing for visualization of enzyme activity in living cells or tissues mdpi.comnih.govphys.org. While specific examples of this compound analogs developed as fluorescent probes are not extensively detailed in the reviewed literature, the principle involves modifying the this compound structure to include a fluorogenic moiety that is released or activated upon hydrolysis by a specific cholinesterase. Such probes could offer enhanced specificity, sensitivity, and multiplexing capabilities in enzyme assays. Structure-activity relationship (SAR) studies, which systematically alter chemical structures to understand their impact on biological activity, are fundamental to designing these specialized analogs for precise enzyme detection and characterization researchgate.netresearchgate.netmdpi.commdpi.com.

Emerging Technologies and High-Throughput Screening with this compound

The field of drug discovery and biochemical research increasingly relies on high-throughput screening (HTS) to rapidly test large libraries of compounds for specific biological activities. Enzyme assays utilizing substrates like this compound are central to HTS campaigns aimed at identifying cholinesterase inhibitors or activators. HTS platforms employ automation, miniaturization, and sensitive detection methods to screen millions of compounds efficiently bmglabtech.comnih.govthermofisher.comyoutube.com.

This compound can be integrated into microplate-based assays or other automated systems to screen for compounds that modulate cholinesterase activity. Furthermore, emerging technologies such as biosensors offer new avenues for detecting enzyme activity. Biosensors, which combine a biological recognition element with a transducer, can be engineered to detect the products of this compound hydrolysis or changes in enzyme conformation. Advances in nanotechnology, 3D printing, and microfluidics are enabling the development of highly sensitive, rapid, and portable biosensing devices numberanalytics.comagrifoodscience.comnih.govmdpi.comroutledge.com. Integrating this compound-based assays into these advanced platforms could lead to novel diagnostic tools or more efficient screening methodologies for cholinesterase-related research.

Q & A

Basic Research Questions

Q. What are the standard experimental protocols for using propionylthiocholine as a substrate in cholinesterase activity assays?

- Methodological Answer: this compound is widely used to measure cholinesterase activity via enzymatic hydrolysis. A typical protocol involves preparing a reaction mix with this compound, choline oxidase, and a chromogenic agent (e.g., 4-aminoantipyrine). Activity is quantified spectrophotometrically by monitoring thiocholine production at 405 nm. Ensure sample dilution factors are optimized to fit the standard curve, and include controls (e.g., substrate-free blanks) to account for background interference .

Q. How does this compound compare to other substrates (e.g., succinylcholine) in detecting cholinesterase variants?

- Methodological Answer: this compound and succinylcholine differ in substrate specificity. Studies show that succinylcholine-based assays better distinguish between cholinesterase genotypes (e.g., E*E vs. E,"E,) with minimal overlap in activity ranges, whereas this compound assays exhibit significant overlap, reducing diagnostic specificity. Researchers should validate substrate choice based on the study’s genetic or clinical focus .

Q. What experimental parameters influence the accuracy of cholinesterase activity measurements using this compound?

- Methodological Answer: Key parameters include:

- Enzyme concentration : Excessive choline oxidase can saturate the reaction, skewing kinetics (Fig. 2 in ).

- Incubation time : Ensure linearity of product formation over time.

- Sample preparation : Hemolysis or lipid content may interfere; pre-treat samples with detergents if necessary.

- Standard curve : Use freshly prepared standards to avoid substrate degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in cholinesterase activity data when using this compound versus alternative substrates?

- Methodological Answer: Discrepancies often arise from differences in substrate affinity for genetic variants. For example, this compound may fail to discriminate between E,"E, and E,"E," genotypes, unlike succinylcholine. To address this, combine substrate-specific assays with genotyping (e.g., PCR-RFLP) or use statistical methods like receiver operating characteristic (ROC) curves to validate diagnostic thresholds .

Q. What strategies optimize this compound-based assays for studying cholinesterase inhibition or polymorphisms?

- Methodological Answer:

- Inhibition studies : Pre-incubate serum with inhibitors (e.g., organophosphates) and measure residual activity. Include kinetic analyses (e.g., IC₅₀ calculations) to quantify inhibition potency.

- Polymorphism detection : Pair this compound assays with fluoride or dibucaine inhibition tests to enhance variant discrimination. For example, E,"E, variants show reduced inhibition by dibucaine compared to wild-type enzymes .

Q. How can this compound assays be integrated with omics approaches (e.g., proteomics) to study cholinesterase function?

- Methodological Answer: Combine activity data with mass spectrometry-based proteomics to correlate enzyme activity with protein expression levels. For instance, identify post-translational modifications (e.g., glycosylation) that alter this compound hydrolysis rates. Use multivariate analysis to disentangle confounding factors (e.g., co-existing liver disease) .

Q. What statistical methods are recommended for analyzing low-activity samples in this compound assays?

- Methodological Answer: For samples near the detection limit, apply non-parametric tests (e.g., Mann-Whitney U) to compare groups. Use bootstrapping to estimate confidence intervals for skewed distributions. Ensure reproducibility by repeating assays in triplicate and reporting coefficients of variation (CVs) .

Q. How should researchers address ethical considerations when using this compound in human studies?

- Methodological Answer: Follow NIH guidelines for reporting preclinical data and obtain informed consent for genetic analyses. Clearly define inclusion/exclusion criteria (e.g., liver function status) to avoid confounding. Data anonymization and secure storage are critical for protecting participant privacy .

Methodological Frameworks

- PICO Framework : Use Population (e.g., cholinesterase-deficient patients), Intervention (this compound assay), Comparison (succinylcholine assay), and Outcome (diagnostic accuracy) to structure hypothesis-driven studies .

- FINER Criteria : Ensure research questions are Feasible (adequate sample size), Interesting (addresses gaps in variant detection), Novel (compares substrate specificity), Ethical, and Relevant (clinical implications) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.